Butoxycyclododecane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

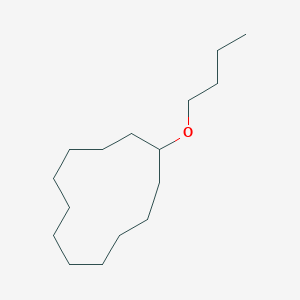

Butoxycyclododecane is a useful research compound. Its molecular formula is C16H32O and its molecular weight is 240.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Drug Delivery Systems

BCD has been explored as a potential carrier in drug delivery systems due to its ability to encapsulate hydrophobic drugs. Its cyclic structure allows for the formation of inclusion complexes, enhancing the solubility and bioavailability of poorly soluble drugs.

- Case Study: Anticancer Drugs

In a study investigating the use of BCD for delivering anticancer agents, researchers found that BCD could effectively encapsulate doxorubicin, improving its solubility and therapeutic efficacy in vitro. The study demonstrated that BCD-drug complexes showed enhanced cellular uptake compared to free doxorubicin, leading to increased cytotoxicity against cancer cells .

Formulation of Topical Agents

BCD is utilized in the formulation of topical pharmaceutical preparations. Its ability to enhance skin penetration makes it an ideal candidate for transdermal drug delivery systems.

- Case Study: Anti-inflammatory Formulations

A formulation study revealed that incorporating BCD into anti-inflammatory gels significantly improved the permeation of active ingredients through the skin barrier. The results indicated that BCD enhances the therapeutic effects of topical agents while minimizing systemic exposure .

Cosmetic Applications

Butoxycyclododecane is increasingly used in cosmetic formulations due to its emollient properties and ability to improve texture and stability.

Skin Care Products

BCD serves as a skin conditioning agent in lotions and creams, providing a smooth feel without greasiness.

- Case Study: Moisturizers

In clinical trials assessing moisturizers containing BCD, participants reported improved skin hydration and texture after regular use over four weeks. The study confirmed that BCD contributes to maintaining skin moisture levels effectively .

Hair Care Products

BCD is also applied in hair care formulations as a conditioning agent that enhances shine and manageability.

- Case Study: Hair Conditioners

Research on hair conditioners containing BCD showed significant improvements in hair softness and reduction in frizz compared to traditional formulations without BCD. The findings suggest that BCD can enhance the overall performance of hair care products .

Plasticizers

In polymer chemistry, BCD is investigated as a potential plasticizer for various polymers due to its low volatility and compatibility with different resin systems.

- Case Study: Polyvinyl Chloride (PVC)

A study evaluated the use of BCD as a plasticizer for PVC, showing that it improved flexibility and reduced brittleness without compromising thermal stability. The incorporation of BCD resulted in enhanced processing characteristics during manufacturing .

Coatings

BCD's properties make it suitable for use in coatings, particularly those requiring low viscosity and high gloss.

- Case Study: Automotive Coatings

Research on automotive coatings incorporating BCD demonstrated improved adhesion and durability under environmental stress conditions compared to standard formulations. This suggests that BCD can enhance the performance of protective coatings .

常见问题

Q. Basic: What safety protocols are essential for handling Butoxycyclododecane in laboratory settings?

Answer:

- PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is mandatory in poorly ventilated areas .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .

- Disposal : Collect waste in sealed containers labeled for hazardous organic compounds. Avoid environmental release due to its aquatic toxicity .

- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and avoid water to prevent contamination .

Q. Basic: Which spectroscopic methods are optimal for characterizing this compound’s structural integrity?

Answer:

- NMR Spectroscopy : Use 1H and 13C NMR to confirm the cyclododecane backbone and butoxy substituent arrangement. Compare peaks with computational predictions (e.g., DFT simulations) .

- IR Spectroscopy : Identify functional groups (e.g., C-O-C ether linkages) via characteristic absorption bands (~1100 cm−1) .

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight and fragmentation patterns. Cross-reference with synthetic intermediates to confirm purity .

Q. Advanced: How to design experiments investigating this compound’s thermal degradation pathways?

Answer:

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–500°C) to identify decomposition stages .

- GC-MS Post-Degradation : Capture volatile byproducts and correlate with mechanistic pathways (e.g., radical cleavage vs. isomerization) .

- Kinetic Studies : Use Arrhenius plots to calculate activation energy and predict shelf-life under varying temperatures .

Q. Advanced: How to resolve contradictions in reported ecotoxicological data for this compound?

Answer:

- Meta-Analysis : Systematically compare studies for variables like test organisms (e.g., Daphnia magna vs. algae), exposure durations, and solvent carriers .

- Dose-Response Reevaluation : Replicate experiments using OECD guidelines (e.g., Test No. 201/202) to standardize endpoints (e.g., EC50) .

- Source Evaluation : Assess methodological biases (e.g., static vs. flow-through systems) and adjust toxicity models accordingly .

Q. Basic: What storage conditions prevent this compound degradation?

Answer:

- Temperature : Store at 4°C in amber glass vials to limit photolytic reactions .

- Atmosphere : Use argon or nitrogen to displace oxygen and minimize oxidation .

- Moisture Control : Include desiccants (e.g., silica gel) in storage containers .

Q. Advanced: How can molecular dynamics (MD) simulations predict this compound’s solvent interactions?

Answer:

- Force Field Selection : Use OPLS-AA or CHARMM parameters optimized for cyclic alkanes and ethers .

- Solvent Box Setup : Simulate in explicit solvents (e.g., water, hexane) to analyze hydrophobic/hydrophilic partitioning .

- Validation : Compare simulated solubility parameters with experimental Hansen solubility tests .

Q. Basic: What parameters should be monitored during this compound synthesis?

Answer:

- Reaction Temperature : Maintain 60–80°C to optimize nucleophilic substitution rates (e.g., cyclododecane + butoxy precursor) .

- Catalyst Efficiency : Track turnover numbers (TON) for phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

- Purity Checks : Use TLC or HPLC to detect unreacted starting materials .

Q. Advanced: How to validate biodegradation mechanisms of this compound in aerobic soils?

Answer:

- Isotope Tracing : Use 14C-labeled this compound to track metabolite formation via scintillation counting .

- Microbial Consortia Analysis : Perform 16S rRNA sequencing to identify degradative bacteria (e.g., Pseudomonas spp.) .

- LC-MS/MS : Quantify intermediate products (e.g., cyclododecanol) to map metabolic pathways .

Basic: How to formulate a hypothesis-driven research question on this compound’s stability in acidic media?

Answer:

- FINER Framework : Ensure the question is Feasible (e.g., lab resources), Interesting (e.g., novel degradation pathways), Novel (e.g., unstudied pH effects), Ethical (e.g., safe disposal), and Relevant (e.g., environmental impact) .

- PICO Structure : Define Population (this compound), Intervention (pH 2–5), Comparison (neutral pH), Outcome (hydrolysis rate) .

Q. Advanced: What advanced chromatographic techniques separate this compound from complex matrices?

Answer:

属性

CAS 编号 |

2986-51-8 |

|---|---|

分子式 |

C16H32O |

分子量 |

240.42 g/mol |

IUPAC 名称 |

butoxycyclododecane |

InChI |

InChI=1S/C16H32O/c1-2-3-15-17-16-13-11-9-7-5-4-6-8-10-12-14-16/h16H,2-15H2,1H3 |

InChI 键 |

LLMOAAOCOBGLQZ-UHFFFAOYSA-N |

SMILES |

CCCCOC1CCCCCCCCCCC1 |

规范 SMILES |

CCCCOC1CCCCCCCCCCC1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。